Methyl propiolate

Description

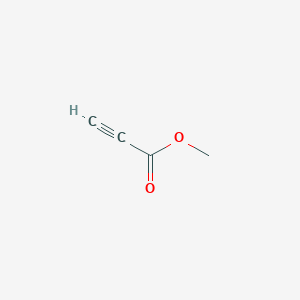

Structure

3D Structure

Properties

IUPAC Name |

methyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAKHNTVDGLIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27342-21-8 | |

| Record name | 2-Propynoic acid, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27342-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60238923 | |

| Record name | Propiolic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-67-8 | |

| Record name | Methyl propiolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PROPIOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiolic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88NXO102K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Propiolate: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propiolate (IUPAC name: methyl prop-2-ynoate) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] It is a versatile and highly reactive organic compound, serving as a fundamental building block in a wide array of chemical syntheses. Its chemical formula is HC₂CO₂CH₃.[1] As a colorless liquid miscible with most organic solvents, this compound is distinguished by its electrophilic alkyne group, which makes it a potent reagent in various addition and cycloaddition reactions.[1][2] This reactivity profile has established this compound as a valuable tool in the synthesis of complex organic molecules, heterocycles, and as a key intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and key experimental applications.

Chemical Structure and Identification

This compound possesses a linear alkyne functional group conjugated with a methyl ester. This arrangement dictates its high reactivity as a Michael acceptor and a dienophile.

Caption: Chemical structure of this compound (HC≡CCO₂CH₃).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Methyl prop-2-ynoate[1] |

| Synonyms | Methyl acetylenecarboxylate, Methyl propynoate[1] |

| CAS Number | 922-67-8[1] |

| Molecular Formula | C₄H₄O₂[1] |

| Molecular Weight | 84.07 g/mol [1] |

| Canonical SMILES | COC(=O)C#C[1] |

| InChI Key | IMAKHNTVDGLIRY-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid.[2] It is known to be a lachrymatory agent, necessitating careful handling in a well-ventilated fume hood.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 103-105 °C[1] |

| Density | 0.945 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.408 |

| Flash Point | 10 °C (50 °F) |

| Solubility | Miscible with organic solvents, not miscible in water. |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases. |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Peak Assignment | Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | ≡C-H (s) | ~2.9 ppm |

| O-CH₃ (s) | ~3.7 ppm[4] | |

| ¹³C NMR (CDCl₃) | C ≡CH | ~75.0 ppm[5] |

| C≡C H | ~77.5 ppm[5] | |

| O-C H₃ | ~52.5 ppm[5] | |

| C =O | ~152.0 ppm[5] | |

| Infrared (IR) | ≡C-H stretch | ~3300 cm⁻¹ |

| C≡C stretch | ~2100-2200 cm⁻¹[6] | |

| C=O stretch | ~1720-1740 cm⁻¹ | |

| C-O stretch | ~1200-1250 cm⁻¹[6] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of propiolic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.

References

Synthesis of Methyl Propiolate from Propiolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl propiolate from propiolic acid, a critical process for obtaining a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details two primary synthetic methodologies: the classic Fischer-Speier Esterification and the milder Steglich Esterification. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound (HC≡CCO₂CH₃) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. Its high reactivity, owing to the electrophilic nature of the alkyne group, makes it a valuable reagent in a variety of chemical transformations. These include Diels-Alder reactions, 1,3-dipolar cycloadditions, and Michael additions, rendering it a key precursor for the synthesis of diverse heterocyclic compounds and other complex organic molecules. This guide focuses on the direct esterification of propiolic acid with methanol (B129727) as a straightforward and efficient route to this important synthetic intermediate.

Synthetic Methodologies

Two principal methods for the esterification of propiolic acid are presented: Fischer Esterification, which is an acid-catalyzed equilibrium-driven process, and Steglich Esterification, which utilizes a coupling agent for activation under milder conditions.

Fischer-Speier Esterification

Fischer esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Diagram: Fischer Esterification Signaling Pathway

Caption: Fischer Esterification Mechanism.

This protocol is a representative procedure adapted from general Fischer esterification methods.

Materials:

-

Propiolic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiolic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Propiolic Acid | 1.0 eq | |

| Methanol | 10-20 eq (solvent) | |

| Catalyst | ||

| Conc. H₂SO₄ | 0.1-0.2 eq | |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C) | |

| Time | 2-4 hours | |

| Work-up | ||

| Neutralization | Sat. NaHCO₃ | |

| Yield | >90% (typical for Fischer esterification) |

Steglich Esterification

The Steglich esterification is a milder method for forming esters, which is particularly useful for substrates that are sensitive to acidic conditions. This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be removed by filtration.

Diagram: Steglich Esterification Signaling Pathway

Caption: Steglich Esterification Mechanism.

This protocol is adapted from a procedure for the esterification of propiolic acid with other alcohols.

Materials:

-

Propiolic Acid

-

Methanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (DCM, anhydrous)

Procedure:

-

Dissolve propiolic acid (1.0 eq) and methanol (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is then washed sequentially with dilute HCl (e.g., 0.5 M), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Propiolic Acid | 1.0 eq | |

| Methanol | 1.1 eq | |

| Reagents | ||

| DCC | 1.1 eq | |

| DMAP | 0.1 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM | |

| Temperature | 0 °C to room temp. | |

| Time | 3-5 hours | |

| Work-up | ||

| Byproduct Removal | Filtration of DCU | |

| Yield | High (typically >80%) |

Purification of this compound

The final and crucial step in the synthesis is the purification of this compound. Due to its volatility, fractional distillation is the most common and effective method.

Fractional Distillation Protocol

-

Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.

-

Collect the fraction that distills at the boiling point of this compound, which is 103-105 °C at atmospheric pressure. It is advisable to discard the initial lower-boiling fraction and stop the distillation before higher-boiling impurities distill over.

Diagram: General Experimental Workflow

Physical properties of methyl propiolate boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of methyl propiolate, specifically its boiling point and density. The information is compiled from various chemical data sources and is intended to serve as a valuable resource for laboratory and development work.

Core Physical Properties

This compound (HC≡CCO₂CH₃) is the methyl ester of propiolic acid. It is a colorless liquid utilized as a reagent and building block in the synthesis of various organic compounds.[1] An accurate understanding of its physical properties is essential for its proper handling, use in reactions, and for the purification of its products.

Data Summary

The boiling point and density of this compound have been reported across several chemical literature and supplier databases. While there is general agreement, minor variations in the reported values exist, which can be attributed to differences in measurement techniques and sample purity. The following table summarizes the available quantitative data.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 103–105 °C | at 1 atm | [1][2][3] |

| 98–101 °C | at 1 atm | ||

| 104.05 °C | at 1 atm | ||

| Density | 0.945 g/mL | at 25 °C | [1][2][3] |

| 0.94 g/mL | Not Specified | ||

| 1.016 g/mL | Not Specified | ||

| 0.95 g/cm³ | Not Specified |

Experimental Protocols

Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

-

The test tube is securely attached to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly is immersed in the oil in the Thiele tube. The oil level should be such that the this compound sample is completely submerged.

-

The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point of the this compound is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heating is then discontinued. As the apparatus cools, the bubbling will slow down and eventually stop.

-

The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of a liquid.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned with distilled water and then acetone, and dried completely.

-

The mass of the empty, dry pycnometer is accurately measured on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

The volume of the pycnometer is calibrated by ensuring the water level is precisely at the mark. Any excess water is removed.

-

The mass of the pycnometer filled with water is measured (m₂).

-

The pycnometer is emptied and thoroughly dried.

-

The pycnometer is then filled with this compound and allowed to reach thermal equilibrium in the constant temperature water bath at the same temperature.

-

The mass of the pycnometer filled with this compound is measured (m₃).

-

The density of the this compound is calculated using the following formula:

-

Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

Spectroscopic Data and Experimental Protocols for Methyl Propiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl propiolate (C₄H₄O₂), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide key identifiers for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.89 | Singlet | 1H | Acetylenic Proton (≡C-H) |

| 3.75 | Singlet | 3H | Methyl Protons (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (≡C-H) | 75.84 |

| C2 (-C≡) | 74.31 |

| C3 (C=O) | 152.91 |

| C4 (-OCH₃) | 52.40 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Sharp | ≡C-H Stretch |

| ~2130 | Medium, Sharp | C≡C Stretch |

| ~1720 | Strong, Sharp | C=O Stretch (Ester) |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 84 | High | [M]⁺ (Molecular Ion) |

| 59 | Moderate | [M - C₂H]⁺ |

| 53 | High | [M - OCH₃]⁺ |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

-

A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) is required compared to ¹H NMR.

-

The spectral width is set to approximately 200-220 ppm.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is utilized.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. For a volatile liquid like this compound, this is typically done via direct injection into a heated inlet or through a gas chromatography (GC) column.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization: In the EI source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound using NMR, IR, and MS.

References

The Alkyne Moiety of Methyl Propiolate: A Hub of Reactivity for Drug Discovery and Organic Synthesis

An In-depth Technical Guide

Methyl propiolate, the methyl ester of the simplest acetylenic carboxylic acid, is a versatile and highly reactive building block in organic synthesis. Its electrophilic alkyne group, activated by the adjacent electron-withdrawing ester functionality, readily participates in a diverse array of chemical transformations. This reactivity profile makes it a valuable tool for researchers, scientists, and drug development professionals in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and for bioconjugation applications.[1][2][3] This technical guide provides a comprehensive overview of the core reactivity of the alkyne group in this compound, focusing on cycloaddition reactions, nucleophilic additions, and interactions with organometallic reagents.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing efficient routes to a variety of cyclic and heterocyclic systems.[3]

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound is a potent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexene (B86901) derivatives.[3] The reaction proceeds in a concerted fashion, and its rate is significantly enhanced by the presence of the electron-withdrawing ester group. Lewis acid catalysis can also be employed to further promote the reaction, particularly with less reactive dienes.

Experimental Protocol: Diels-Alder Reaction of Furan (B31954) with Ethyl Propiolate (Illustrative Example)

While a specific protocol for this compound was not detailed in the provided search results, a representative procedure for a similar propiolate ester, ethyl propiolate, with furan is described. This reaction can be adapted for this compound.

Thermal Reaction:

-

A mixture of furan and ethyl propiolate is heated at 130°C for 20 hours.

-

The reaction is slow and may result in low yields of the Diels-Alder adduct.[4]

Lewis Acid-Catalyzed Reaction:

-

To a solution of furan and ethyl propiolate in a suitable solvent (e.g., CH₂Cl₂), a Lewis acid such as aluminum chloride (AlCl₃) is added.

-

The reaction is typically carried out at temperatures ranging from -10°C to 27°C.

-

The reaction is monitored for completion, and the product is isolated after an appropriate workup procedure. The use of a Lewis acid can significantly alter the product distribution, sometimes favoring diadducts over the initial monoadduct.[4]

Logical Relationship: Diels-Alder Reaction

Caption: General workflow of a Diels-Alder reaction.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

This compound is widely employed as a dipolarophile in 1,3-dipolar cycloadditions to synthesize five-membered heterocycles.[3][5] A prominent example is the Huisgen cycloaddition with organic azides to form 1,2,3-triazoles.[5] These reactions can be performed under thermal conditions or catalyzed by various metals, with copper(I) catalysis being a hallmark of "click chemistry" due to its high efficiency and regioselectivity.

The reaction of aryl azides with this compound typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.[6] The regioselectivity can be influenced by the reaction conditions and the electronic properties of the substituents on the aryl azide (B81097).

Experimental Protocol: 1,3-Dipolar Cycloaddition of Aryl Azides with this compound

General Procedure (Thermal):

-

A solution of the aryl azide (5.0 mmol) and this compound (0.43 g, 5.0 mmol) in dry carbon tetrachloride (25 mL) is refluxed.

-

The reaction time varies depending on the specific aryl azide used (see Table 1).

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel (e.g., using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent) to separate the two regioisomers.

Aqueous Conditions:

-

A mixture of the aryl azide and this compound is heated at 90°C in water in the presence of a phase-transfer catalyst such as tetrahexylammonium (B1222370) chloride (THAC).[6]

-

This method is presented as an environmentally friendly alternative to traditional organic solvents.[6]

Quantitative Data: Regioselectivity of Aryl Azide Cycloaddition to this compound

| Aryl Azide Substituent (R) | Reaction Time (h) in CCl₄ | Total Yield (%) | 1,4-isomer : 1,5-isomer Ratio | Reference |

| H | 48 | 85 | 80 : 20 | |

| CH₃ | 40 | 92 | 70 : 30 | |

| OCH₃ | 36 | 95 | 72 : 28 | |

| F | 48 | 88 | 85 : 15 | |

| Cl | 54 | 82 | 88 : 12 | |

| NO₂ | 24 | 98 | 65 : 35 |

| Aryl Azide Substituent (R) | Reaction Time (min) in H₂O | Total Yield (%) | 1,4-isomer : 1,5-isomer Ratio | Reference |

| H | 60 | 92 | 82 : 18 | [6] |

| CH₃ | 40 | >95 | 75 : 25 | [6] |

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Caption: General mechanism of a 1,3-dipolar cycloaddition.

Nucleophilic Addition Reactions: The Michael Addition

The electrophilic β-carbon of the alkyne in this compound is highly susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition.[7] A wide range of soft nucleophiles, including thiols, amines, and alcohols, can participate in this reaction.

Thiol-Michael Addition (Thiol-yne Reaction)

The addition of thiols to this compound is a highly efficient and often stereoselective reaction, typically proceeding to give the (Z)-isomer as the major product.[8] This reaction, often referred to as a "thiol-yne" reaction, has gained significant attention as a "click" reaction due to its high yields, mild reaction conditions, and tolerance to various functional groups and solvents, including water.[7] The reaction can be performed without a catalyst or can be promoted by bases or nucleophiles.[7]

Experimental Protocol: Thiol-Michael Addition to Propiolates

General Uncatalyzed Procedure:

-

An equimolar mixture of the thiol and the propiolate ester is stirred in a suitable solvent at ambient temperature.[7]

-

The choice of solvent can significantly impact the reaction rate and stereoselectivity. Polar solvents generally accelerate the reaction.[7]

Base-Catalyzed Procedure:

-

The thiol and the propiolate ester are dissolved in a solvent.

-

A catalytic amount of a base, such as triethylamine, is added to the mixture.

-

The reaction is typically stirred at room temperature and monitored for completion.[7]

Quantitative Data: Solvent Effects on the Thiol-Michael Addition of Thiophenol to Ethyl Propiolate

| Solvent | Dielectric Constant | Conversion (%) after 1 h | E/Z Ratio | Reference |

| Benzene | 2.3 | 25 | 98/2 | [7] |

| Toluene | 2.4 | 20 | 97/3 | [7] |

| Diethyl ether | 4.3 | 30 | 90/10 | [7] |

| THF | 7.6 | 45 | 85/15 | [7] |

| Acetone | 20.7 | 100 | 40/60 | [7] |

| Acetonitrile | 37.5 | 100 | 30/70 | [7] |

| DMF | 38.3 | 100 | 25/75 | [7] |

| DMSO | 46.7 | 100 | 22/78 | [7] |

Reaction Mechanism: Base-Catalyzed Thiol-Michael Addition

Caption: Mechanism of base-catalyzed Thiol-Michael addition.

Reactions with Organometallic Reagents

The reaction of this compound with hard nucleophiles, such as Grignard reagents and organolithium compounds, can proceed via different pathways, including addition to the alkyne and attack at the ester carbonyl group.

Grignard Reagents

The reaction of Grignard reagents with this compound is complex. While 1,4-conjugate addition to the alkyne can occur, especially in the presence of copper salts, the predominant pathway often involves initial attack at the ester carbonyl group.[9] This is followed by a second addition of the Grignard reagent to the resulting ketone intermediate, ultimately leading to a tertiary alcohol after acidic workup.[10] However, for propiolic esters, other reaction pathways can also be observed.

Experimental Protocol: Reaction of a Grignard Reagent with an Ester (General Procedure)

-

Preparation of the Grignard Reagent: Anhydrous conditions are crucial. Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of an alkyl or aryl halide in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the reaction. The mixture is often gently heated to maintain a steady reflux until the magnesium is consumed.

-

Reaction with the Ester: The Grignard reagent solution is cooled in an ice bath. A solution of the ester (e.g., this compound) in an anhydrous ether is added dropwise. The reaction is typically exothermic and the addition rate should be controlled to maintain a low temperature.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by carefully pouring it into a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid).

-

Isolation: The product is extracted from the aqueous layer with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.

Reaction Pathway: Grignard Reagent with an Ester

Caption: General pathway for the reaction of a Grignard reagent with an ester.

Conclusion

The alkyne group in this compound is a versatile functional handle that enables a wide range of chemical transformations. Its electrophilic character drives its participation in cycloadditions, nucleophilic additions, and reactions with organometallic reagents, providing access to a diverse array of molecular structures. For researchers in drug development and organic synthesis, a thorough understanding of the reactivity of this compound is essential for the rational design of synthetic routes to novel compounds with potential therapeutic applications. The ability to control the chemo-, regio-, and stereoselectivity of these reactions through careful selection of reaction partners and conditions underscores the importance of this simple yet powerful building block.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The stereochemistry of the reaction of Grignard and lithium reagents with phenyl- and methyl-propiolic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Stability and Storage of Methyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Methyl propiolate, a valuable reagent in organic synthesis, is recognized for its reactivity and utility as a building block in the creation of complex molecules. However, its inherent reactivity also necessitates a thorough understanding of its stability and the proper conditions for its storage to ensure its purity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data, experimental protocols, and safety considerations.

Chemical Stability and Reactivity Overview

This compound is a colorless, flammable liquid that is generally stable under normal temperatures and pressures when stored correctly.[1] However, its stability can be compromised by several factors, including exposure to heat, light, incompatible materials, and the absence of appropriate inhibitors. The high reactivity of this compound stems from the electrophilicity of its alkyne group, making it susceptible to various reactions, including cycloadditions, Michael additions, and reactions with nucleophiles.[2][3]

Key Stability Considerations:

-

Thermal Stability: While generally stable at ambient temperatures, this compound is a flammable liquid with a low flash point and should be protected from heat and ignition sources.[1] At elevated temperatures, the risk of decomposition and hazardous reactions increases.

-

Photostability: Exposure to light, particularly UV radiation, can induce photoisomerization of this compound.[4] It is therefore recommended to store the compound in light-resistant containers.

-

Reactivity with Incompatibles: this compound is incompatible with strong oxidizing agents, acids, and bases.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

-

Polymerization: While safety data sheets often state that hazardous polymerization has not been reported, the highly reactive nature of the molecule suggests a potential for polymerization, especially in the absence of inhibitors or under improper storage conditions.[1]

-

Peroxide Formation: Like other compounds containing reactive C-H bonds adjacent to an oxygen atom, there is a potential for peroxide formation upon exposure to air. It is crucial to monitor for and manage this risk.

Quantitative Stability Data

Quantitative data on the long-term stability of this compound under various storage conditions is not extensively available in peer-reviewed literature. The primary information comes from safety data sheets and supplier recommendations, which are qualitative in nature.

One study investigated the kinetics of hydrolysis and decarboxylation of this compound under high-temperature (150-210°C) and high-pressure (275 bar) hydrothermal conditions. While not directly applicable to standard storage, these findings provide insight into potential degradation pathways.

| Parameter | Value | Conditions | Reference |

| Arrhenius Parameters for High-Temperature Decomposition | |||

| Hydrolysis (rate-determining step) | Ea = 84.2 kJ/mol, ln(A) = 17.5 s⁻¹ | 160-210°C, 275 bar | [5] |

| Decarboxylation | Ea = 58.5 kJ/mol, ln(A) = 17.1 L mol⁻¹ s⁻¹ | 160-210°C, 275 bar | [5] |

Note: This data represents behavior under extreme conditions and should not be used to predict shelf life under normal storage.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry, well-ventilated area. Refrigeration at 2-8°C is often recommended.[2] Keep away from heat, sparks, and open flames.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[6] |

| Container | Keep in a tightly closed, light-resistant container.[1] |

| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[1][2] |

| Inhibitors | While specific inhibitors for this compound are not widely documented in publicly available literature, for monomers susceptible to polymerization, inhibitors such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ) are often used. If purchasing uninhibited this compound, the addition of a suitable inhibitor should be considered for long-term storage. |

Degradation Pathways and Polymerization

The primary degradation pathways for this compound under improper storage are likely to include hydrolysis, oxidation (peroxide formation), and polymerization.

Hydrolysis and Decarboxylation

As indicated by high-temperature studies, this compound can undergo hydrolysis to propiolic acid and methanol. The resulting propiolic acid can then decarboxylate, especially at elevated temperatures.[5]

Peroxide Formation

In the presence of oxygen, ethers and other susceptible compounds can form peroxides, which are unstable and can be explosive. While not explicitly documented for this compound in the searched literature, its structure suggests a potential for this reaction.

Polymerization

The highly activated triple bond in this compound makes it susceptible to polymerization, which can be initiated by radicals, heat, or certain impurities. The exact mechanism and the structure of the resulting polymer are not well-documented in the available literature but would likely involve the reaction of the alkyne functionality. The addition of radical inhibitors is a common strategy to prevent unwanted polymerization of reactive monomers.

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is suitable for this analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is recommended.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 200-250°C. The exact program should be optimized based on the specific instrument and column.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate). An internal standard can be used for quantitative analysis.

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the degradation of this compound over time by observing changes in its NMR spectrum.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene) should be added for quantitative analysis (qNMR).

-

Data Acquisition: Acquire a ¹H NMR spectrum. Key signals for this compound are the acetylenic proton and the methyl ester protons.

-

Analysis: Integrate the signals of this compound and the internal standard. The ratio of these integrals can be used to calculate the concentration of this compound at each time point. The appearance of new signals can indicate the formation of degradation products.

Synthesis and Purification

Synthesis: this compound can be synthesized via the esterification of propiolic acid with methanol, typically in the presence of an acid catalyst.

Purification: Fractional distillation is the recommended method for purifying this compound.[7]

Procedure Outline:

-

Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Distillation: Heat the crude this compound in the distillation flask. The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will preferentially move up the column.

-

Collection: The purified this compound vapor will condense in the condenser and be collected in the receiving flask. The boiling point should be monitored to ensure the purity of the collected fraction (boiling point of this compound is approximately 103-105°C at atmospheric pressure).

Safety Precautions

-

Flammability: this compound is highly flammable. All handling should be done in a well-ventilated area, away from ignition sources. Use spark-proof tools and ground equipment.[8]

-

Toxicity and Irritation: It is irritating to the eyes, skin, and respiratory system.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Handling: Avoid inhalation of vapors. Work in a fume hood.

-

Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material.

Conclusion

The stability of this compound is crucial for its effective use in research and development. While it is stable under recommended storage conditions, its reactivity necessitates careful handling and storage to prevent degradation and hazardous situations. Key factors for maintaining stability include storage at cool temperatures, under an inert atmosphere, and in the dark. It is also vital to avoid contact with incompatible materials. The use of analytical techniques such as GC and NMR is essential for monitoring the purity and stability of this compound over time. Further quantitative studies on its long-term stability under various conditions would be beneficial to the scientific community.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | 922-67-8 [amp.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 5. Purification [chem.rochester.edu]

- 6. vumc.org [vumc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and History of Methyl Propiolate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl propiolate (HC≡CCO₂CH₃), the methyl ester of the simplest acetylenic carboxylic acid, propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its history is intertwined with the development of acetylene (B1199291) chemistry in the late 19th and early 20th centuries. While a definitive first synthesis remains to be pinpointed in readily available literature, the work of pioneering chemists in the field of acetylenic compounds, such as French chemist Charles Moureu, laid the essential groundwork for its eventual characterization and utilization. This guide delves into the historical context of its discovery, early synthetic methods, and the evolution of its use as a key reagent in the construction of complex organic molecules.

Historical Context and Discovery

The discovery of this compound is not explicitly documented with a singular date or discoverer in the readily accessible historical chemical literature. Its emergence is a logical progression from the study of acetylene and its derivatives, a field that gained significant traction in the latter half of the 19th century.

The parent compound, propiolic acid (HC≡CCO₂H) , was known and studied before its methyl ester. The German chemist Adolf von Baeyer made significant contributions to the understanding of polyacetylenic compounds in the late 19th century, which indirectly paved the way for the exploration of their esters.

While a primary source for the first synthesis of this compound is not definitively identified in the conducted research, the extensive work of French chemist Charles Moureu at the turn of the 20th century on acetylenic compounds and their esters is of paramount importance. Moureu's investigations into the synthesis and reactivity of various acetylenic derivatives likely encompassed the preparation of simple esters like this compound. His publications in journals such as the Bulletin de la Société Chimique de France during this period are critical to understanding the early landscape of acetylene chemistry.

The development of efficient esterification methods for acetylenic acids was a key enabler for the availability and subsequent study of compounds like this compound. Early methods likely involved the direct esterification of propiolic acid with methanol (B129727), catalyzed by a strong mineral acid such as sulfuric acid.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor. It is a highly reactive and versatile reagent due to the electrophilic nature of its carbon-carbon triple bond, which is further activated by the adjacent electron-withdrawing methyl ester group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.07 g/mol | [1][2] |

| Boiling Point | 103-105 °C | [2] |

| Density | 0.945 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.408 | [2] |

| Solubility | Miscible with most organic solvents. | General Knowledge |

| Stability | Can be unstable; may polymerize. | General Knowledge |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~2.9 (s, 1H, ≡C-H) |

| ¹³C NMR | δ (ppm): ~152 (C=O), ~78 (≡C-CO), ~75 (≡C-H), ~52 (-OCH₃) |

| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1720 (C=O stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 84 (M⁺), 59, 53 |

Early Synthetic Methodologies

The primary and most straightforward method for the synthesis of this compound, likely employed in its early preparations, is the Fischer esterification of propiolic acid.

Experimental Protocol: Fischer Esterification of Propiolic Acid

This generalized protocol is based on established methods for the esterification of carboxylic acids.

Objective: To synthesize this compound from propiolic acid and methanol using an acid catalyst.

Materials:

-

Propiolic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve propiolic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propiolic acid), and brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by distillation under reduced pressure to obtain the pure product.

Logical Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Evolution of Synthetic Applications

The synthetic utility of this compound has expanded significantly since its initial discovery. Its high reactivity makes it a valuable precursor in a multitude of organic transformations.

Key Reaction Pathways

This compound is a prominent reagent in several classes of organic reactions:

-

Michael Additions: The electron-deficient alkyne readily undergoes Michael additions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental for the construction of various substituted alkenes.

-

Cycloaddition Reactions: As a potent dienophile and dipolarophile, this compound participates in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions, providing access to a diverse array of cyclic and heterocyclic scaffolds.[3]

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst, a key method for forming carbon-carbon bonds.

-

Multi-component Reactions: this compound is frequently employed in one-pot, multi-component reactions to generate complex molecular architectures with high efficiency.

Signaling Pathway Diagram of Key Reactions:

Caption: Key reaction pathways involving this compound in organic synthesis.

Conclusion

From its probable origins in the late 19th or early 20th century as a subject of academic curiosity, this compound has evolved into an indispensable tool for synthetic organic chemists. Its unique electronic properties and high reactivity have secured its place in the canon of essential building blocks for the construction of complex organic molecules, with applications ranging from natural product synthesis to the development of novel pharmaceuticals and materials. The foundational work on acetylenic chemistry provided the crucial first steps for the journey of this small yet powerful molecule.

References

Methodological & Application

Methyl Propiolate as a Dienophile in Diels-Alder Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl propiolate as a dienophile in Diels-Alder reactions. The information is intended to guide researchers in the synthesis of a variety of cyclic compounds, which are valuable intermediates in drug development and materials science.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This compound, an activated alkyne, serves as a potent dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the reaction with a wide range of electron-rich dienes. This document outlines the reaction of this compound with various dienes, including furan (B31954), cyclopentadiene (B3395910), and anthracene (B1667546), under both thermal and Lewis acid-catalyzed conditions.

Reaction Principles

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. In the context of this compound, an unsymmetrical dienophile, the regioselectivity is predicted by the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The stereoselectivity, particularly the preference for the endo or exo product in reactions with cyclic dienes, is influenced by secondary orbital interactions.

Molecular Orbital Interactions

The "signaling pathway" that dictates the outcome of the Diels-Alder reaction can be visualized through the interaction of the frontier molecular orbitals of the diene and this compound. The primary interaction is between the HOMO of the diene and the LUMO of the dienophile.

Caption: Frontier Molecular Orbital (HOMO-LUMO) interactions in a normal electron demand Diels-Alder reaction.

Applications in Synthesis

The Diels-Alder reaction with this compound provides access to a variety of functionalized cyclic and bicyclic structures that are precursors to complex molecules.

-

With Furan and its Derivatives: The reaction with furan can lead to oxanorbornadiene derivatives, which are versatile intermediates. However, the initial adducts are often prone to rearrangement or further reactions. Lewis acid catalysis can promote the formation of diadducts.[1][2]

-

With Cyclopentadiene: This reaction is a classic example demonstrating the stereoselectivity of the Diels-Alder reaction, typically favoring the endo adduct. The resulting bicyclo[2.2.1]heptadiene derivative is a valuable building block.

-

With Anthracene: The reaction with anthracene occurs at the central ring, leading to a triptycene-like scaffold. This reaction often requires thermal conditions to overcome the aromatic stabilization of the anthracene.

Quantitative Data Summary

The following tables summarize quantitative data for the Diels-Alder reaction of this compound and its close analog, ethyl propiolate, with various dienes under different reaction conditions.

| Diene | Dienophile | Conditions | Product(s) | Yield (%) | Endo:Exo Ratio | Reference |

| 2-Methylfuran (B129897) | Ethyl Propiolate | AlCl₃, CH₂Cl₂, 20°C, 30 min | Ethyl 5-hydroxy-2-methylbenzoate (rearranged) | ~30 | N/A | [1] |

| 2-Phenylfuran | Ethyl Propiolate | AlCl₃, CH₂Cl₂, 20°C, 30 min | Ethyl 5-hydroxy-2-phenylbenzoate (rearranged) | N/A | N/A | [1] |

| Furan | Ethyl Propiolate | 130°C, 20 h | 2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,8.02,4]non-6-ene | 9 | N/A | [2] |

| Furan | Ethyl Propiolate | AlCl₃, -10°C to 27°C | endo-endo and endo-exo diadducts | Variable | Variable | [2] |

| Cyclopentadiene | Methyl Acrylate (B77674) | Sealed tube, 185°C | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Good | ~1:1 (at equilibrium) | [3] |

| Cyclopentadiene | Methyl Acrylate | Room Temperature | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | N/A | 16:3 (endo:exo) | [3] |

Experimental Protocols

A general workflow for a typical Diels-Alder experiment is outlined below. Specific protocols for different dienes follow.

Caption: General experimental workflow for a Diels-Alder reaction.

Protocol 1: Lewis Acid-Catalyzed Reaction of 2-Methylfuran with Ethyl Propiolate

This protocol is adapted from the literature and can be modified for this compound.[1]

Materials:

-

2-Methylfuran

-

Ethyl propiolate (or this compound)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: To a stirred suspension of anhydrous AlCl₃ (10.64 g) in dry CH₂Cl₂ (300 mL) in a round-bottom flask, add ethyl propiolate (7.84 g).

-

Addition of Diene: Slowly add a solution of 2-methylfuran (6.56 g) in CH₂Cl₂ (120 mL) to the mixture at approximately 20°C. This will result in a mixture that is 0.2 M in all three components.

-

Reaction: Allow the reaction mixture to stand at room temperature for 30 minutes with occasional shaking.

-

Workup: Quench the reaction by shaking vigorously with cold water.

-

Extraction: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. In the case of the reaction with 2-methylfuran and ethyl propiolate, the major product is ethyl 5-hydroxy-2-methylbenzoate, a rearranged product.[1]

Protocol 2: Thermal Diels-Alder Reaction of Anthracene with Maleic Anhydride (B1165640) (Adaptable for this compound)

This is a general procedure that can be adapted for the reaction of anthracene with this compound, which may require higher temperatures and longer reaction times.[4][5]

Materials:

-

Anthracene

-

Maleic anhydride (or this compound)

-

Xylene (high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anthracene (e.g., 400 mg) and maleic anhydride (e.g., 200 mg). Add a magnetic stir bar and 5.0 mL of xylene.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (around 185-190°C) using a heating mantle. Stir the reaction mixture and maintain reflux for at least 30 minutes. The disappearance of the initial yellow color may indicate reaction progress.

-

Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold xylene.

-

Drying and Analysis: Dry the product and determine its melting point and yield. Characterize the product using spectroscopic methods (NMR, IR).

Protocol 3: Diels-Alder Reaction of in situ Generated Cyclopentadiene with a Dienophile in a Sealed Tube

This method is suitable for reactions with volatile dienes like cyclopentadiene and can be adapted for this compound.[3]

Materials:

-

Dienophile (e.g., methyl acrylate or this compound)

-

Sealed tube

-

Heating source (e.g., oil bath or heating block)

Procedure:

-

Reaction Setup: Place dicyclopentadiene and the dienophile in a sealed tube.

-

Heating: Heat the sealed tube to a high temperature (e.g., 185°C) with stirring. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ, which then reacts with the dienophile.

-

Reaction Time: Maintain the temperature for the desired reaction time (e.g., 60 minutes).

-

Cooling and Isolation: Cool the tube, and dissolve the reaction mixture in a suitable solvent like ethyl acetate.

-

Analysis and Purification: Analyze the product mixture by GC/MS to determine the endo/exo ratio. Purify the product by column chromatography if necessary.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with care.

-

Organic solvents are flammable. Avoid open flames.

-

Sealed tube reactions can build up pressure. Use appropriate safety precautions and equipment.

By following these protocols and considering the underlying principles of the Diels-Alder reaction, researchers can effectively utilize this compound as a dienophile to synthesize a diverse range of cyclic compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving Methyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of [3+2] cycloaddition reactions utilizing methyl propiolate as a versatile dipolarophile. This powerful class of reactions offers an efficient pathway to a diverse range of five-membered heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The protocols outlined herein are based on established literature and are intended to serve as a practical guide for the synthesis of 1,2,3-triazoles, pyrazoles, isoxazolidines, and pyrrolidines.

Synthesis of 1,2,3-Triazoles via Huisgen [3+2] Cycloaddition of Azides

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of click chemistry, providing a highly reliable method for the synthesis of 1,2,3-triazoles.[1] When this compound is used as the alkyne component, this reaction typically yields a mixture of 1,4- and 1,5-regioisomers, although the 1,4-isomer often predominates. The reaction can be performed under thermal conditions or catalyzed by copper(I) or ruthenium complexes for improved regioselectivity and milder reaction conditions.

Quantitative Data Summary

| 1,3-Dipole (Azide) | Catalyst/Conditions | Product(s) | Ratio (1,4:1,5) | Yield (%) | Reference |

| Phenylazide | Refluxing CCl4 | Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate & Methyl 1-phenyl-1H-1,2,3-triazole-5-carboxylate | 75:25 | >96 | |

| 4-Tolylazide | Refluxing CCl4 | Methyl 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate & Methyl 1-(p-tolyl)-1H-1,2,3-triazole-5-carboxylate | 75:25 | >95 | [2] |

| 4-Methoxyphenylazide | Refluxing CCl4 | Methyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate & Methyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate | 78:22 | >95 | [2] |

| 4-Nitrophenylazide | Refluxing CCl4 | Methyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate & Methyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-5-carboxylate | 60:40 | >96 | [2] |

| Ethyl azidoacetate | Polymer-supported Cu(I) | Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | N/A | Quantitative | [3] |

Experimental Protocol: Thermal Cycloaddition of Aryl Azides with this compound[2]

Materials:

-

Appropriate aryl azide (B81097) (5.0 mmol)

-

This compound (0.42 g, 5.0 mmol)

-

Dry carbon tetrachloride (CCl4) (25 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aryl azide (5.0 mmol) and this compound (5.0 mmol) in dry carbon tetrachloride (25 mL).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 40 minutes to several hours depending on the substrate.[2]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to separate the regioisomers.

Reaction Mechanism: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition is a concerted pericyclic reaction.[4] The 1,3-dipole (azide) and the dipolarophile (this compound) approach each other in a way that allows for the simultaneous formation of two new sigma bonds.

Caption: General mechanism of the Huisgen [3+2] cycloaddition.

Synthesis of Pyrazoles via [3+2] Cycloaddition of Diazo Compounds

The reaction of diazo compounds with alkynes is a classical and efficient method for the synthesis of pyrazoles.[5] this compound, being an electron-deficient alkyne, readily reacts with diazo compounds like diazomethane (B1218177) and its derivatives to yield highly functionalized pyrazoles, which are important motifs in many pharmaceutical agents.

Quantitative Data Summary

| 1,3-Dipole (Diazo Compound) | Alkyne | Conditions | Product | Yield (%) | Reference |

| Aryl α-diazoarylacetates | This compound | Not specified | Mixture of pyrazole (B372694) regioisomers | 77-90 (major), 4-12 (minor) | [6][7] |

| (Diazomethyl)trimethylsilane | Ethyl propiolate | Reflux in THF | Di- and trisubstituted pyrazoles | Not specified | [8] |

| Diazo compounds from aldehydes | Terminal alkynes | Not specified | 3,5-disubstituted pyrazoles | 24-67 | [7] |

Experimental Protocol: Synthesis of Pyrazoles from α-Diazoesters and this compound (General Procedure)

Materials:

-

α-Diazoester (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

-

Dissolve the α-diazoester in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Some reactions may require heating.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyrazole product(s).

Reaction Mechanism: Pyrazole Formation

The reaction proceeds through a concerted [3+2] cycloaddition mechanism, followed by a tautomerization to yield the aromatic pyrazole ring.

Caption: Mechanism of pyrazole synthesis from a diazo compound.

Synthesis of Isoxazolidines via [3+2] Cycloaddition of Nitrones

The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes provides a direct route to isoxazolidines and isoxazolines, respectively.[9] The reaction of a nitrone with this compound leads to the formation of an isoxazoline (B3343090) ring. These reactions are known for their high degree of regio- and stereocontrol.

Quantitative Data Summary

| 1,3-Dipole (Nitrone) | Dipolarophile | Conditions | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| N-methyl-C-phosphoryl nitrone | Acrylamides | Toluene, 70 °C, 24 h | trans-isoxazolidine | up to 80:20 (trans:cis) | Not specified | [10] |

| Cyclic nitrone | Diazadiene | Acetonitrile, 60 °C | Fused isoxazolidine | 1:0 | 91 | [10] |

| Acyclic nitrones | Levoglucosenone | Solvent-free, 80 °C | Isoxazolidine adducts | 1:1.2 to 1:2.2 | 69-81 | [11] |

Experimental Protocol: General Procedure for Nitrone Cycloaddition to this compound

Materials:

-

Nitrone (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous solvent (e.g., toluene, dichloromethane) (25 mL)

Procedure:

-

In a round-bottom flask, dissolve the nitrone (1.0 equiv) in the chosen anhydrous solvent.

-

Add this compound (1.0 equiv) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the isoxazoline product.

Reaction Mechanism: Isoxazolidine Formation

The cycloaddition of a nitrone to an alkyne is a concerted process, with the regioselectivity being governed by frontier molecular orbital interactions.[9] For an electron-poor alkyne like this compound, the interaction between the HOMO of the nitrone and the LUMO of the alkyne is typically dominant.

Caption: Mechanism for isoxazoline formation via nitrone cycloaddition.

Synthesis of Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes or alkynes is a highly effective method for the synthesis of pyrrolidines and dihydropyrroles, respectively.[12] Azomethine ylides are typically generated in situ and react readily with dipolarophiles like this compound. The pyrrolidine (B122466) scaffold is a key structural motif in a vast number of natural products and pharmaceuticals.

Quantitative Data Summary

| Azomethine Ylide Source | Dipolarophile | Conditions | Product | Yield (%) | Reference |

| Isatin (B1672199) and Sarcosine (B1681465) | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol (B145695) | Spiro[indoline-3,2′-pyrrolidines] | Not specified | [12] |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | trans-Arylacrylates | Catalytic trifluoroacetic acid | trans-Pyrrolidine derivatives | Not specified | [12] |

Experimental Protocol: In Situ Generation and Cycloaddition of an Azomethine Ylide[13]

Materials:

-

Isatin (1.0 equiv)

-

Sarcosine (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous solvent (e.g., refluxing ethanol or toluene)

Procedure:

-

To a suspension of isatin (1.0 equiv) and sarcosine (1.0 equiv) in the chosen anhydrous solvent, add this compound (1.0 equiv).

-